2-(6-Oxopiperidin-2-yl)propanedioic acid

Descripción general

Descripción

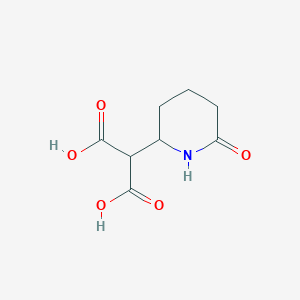

2-(6-Oxopiperidin-2-yl)propanedioic acid, also known as 2-(6-oxopiperidin-2-yl)malonic acid, is a compound with the molecular formula C8H11NO5 and a molecular weight of 201.18 g/mol . This compound is characterized by the presence of a piperidine ring with a ketone group at the 6-position and a malonic acid moiety attached to the 2-position of the piperidine ring .

Métodos De Preparación

The synthesis of 2-(6-Oxopiperidin-2-yl)propanedioic acid typically involves the reaction of piperidine derivatives with malonic acid or its esters under specific conditions. One common synthetic route includes the cyclization of appropriate precursors followed by oxidation to introduce the ketone functionality at the 6-position . Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity .

Análisis De Reacciones Químicas

2-(6-Oxopiperidin-2-yl)propanedioic acid undergoes various chemical reactions, including:

Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity :

Recent studies have indicated that derivatives of 2-(6-oxopiperidin-2-yl)propanedioic acid exhibit significant anticancer properties. These compounds have been shown to possess a broad spectrum of activity against various cancer types, including:

- Cervical carcinoma

- Colon cancer

- Endometrial cancer

- Soft tissue sarcoma

The mechanism of action is believed to involve the inhibition of specific enzymes related to cancer cell proliferation and survival, making this compound a candidate for further drug development .

Pharmaceutical Formulations :

The compound is also being explored for use in pharmaceutical formulations due to its low toxicity and high stability. Its potential as a building block in drug synthesis allows for the development of new therapeutic agents .

Biochemical Applications

Biomaterials :

In the field of biomaterials, this compound can be utilized in the development of bioactive materials for tissue engineering. Its properties may facilitate cell adhesion and growth, making it suitable for applications in regenerative medicine .

Analytical Chemistry :

The compound serves as a reagent in analytical chemistry, particularly in high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. Its ability to form stable complexes with various analytes enhances the sensitivity and specificity of these analytical techniques .

Materials Science Applications

Polymer Chemistry :

In materials science, this compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Research indicates that polymers modified with this compound show improved performance characteristics suitable for industrial applications .

Case Study 1: Anticancer Drug Development

A study published in 2020 demonstrated that a derivative of this compound exhibited potent activity against human colon cancer cells. The research involved synthesizing various analogs and evaluating their cytotoxic effects using MTT assays. The results indicated that certain derivatives could reduce cell viability significantly compared to control groups .

Case Study 2: Biocompatible Materials

Research conducted on the use of this compound in creating biocompatible scaffolds for tissue engineering showed promising results. Scaffolds incorporating this compound facilitated enhanced cell attachment and proliferation in vitro, suggesting potential for use in regenerative therapies .

Mecanismo De Acción

The mechanism of action of 2-(6-Oxopiperidin-2-yl)propanedioic acid involves its interaction with specific molecular targets and pathways. The ketone group and malonic acid moiety play crucial roles in its reactivity and interactions with enzymes and other biomolecules. These interactions can lead to various biological effects, including modulation of metabolic pathways and inhibition of specific enzymes .

Comparación Con Compuestos Similares

2-(6-Oxopiperidin-2-yl)propanedioic acid can be compared with other similar compounds, such as:

2-(6-Oxopiperidin-2-yl)acetic acid: Similar structure but with an acetic acid moiety instead of malonic acid.

2-(6-Oxopiperidin-2-yl)butanedioic acid: Similar structure but with a butanedioic acid moiety.

2-(6-Oxopiperidin-2-yl)pentanedioic acid: Similar structure but with a pentanedioic acid moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Actividad Biológica

2-(6-Oxopiperidin-2-yl)propanedioic acid, also known by its CAS number 1803612-18-1, is a compound with significant potential in various biological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a ketone and a propanedioic acid moiety. Its molecular formula is C8H11NO4, and it has a molecular weight of approximately 185.18 g/mol. The structure can be represented as follows:

Research indicates that this compound interacts with various biological targets, primarily through modulation of enzymatic activity and receptor interactions. Notably, it has been studied for its role as a phosphodiesterase (PDE) inhibitor, which is crucial in regulating intracellular signaling pathways involving cyclic AMP (cAMP) and cyclic GMP (cGMP) .

Key Mechanisms:

- PDE Inhibition: The compound has shown potential in inhibiting PDE4, which is implicated in inflammatory responses and cognitive function .

- Receptor Modulation: Interactions with neurotransmitter receptors may enhance cognitive functions and mitigate symptoms in neurodegenerative disorders.

Anti-inflammatory Effects

Studies have demonstrated that compounds similar to this compound exhibit anti-inflammatory properties. In animal models, PDE4 inhibitors have been effective in reducing inflammation associated with chronic pulmonary diseases such as asthma and chronic obstructive pulmonary disease (COPD) .

Neuroprotective Effects

Preclinical studies have suggested that the compound may possess neuroprotective effects. By enhancing cAMP levels through PDE inhibition, it could improve cognitive functions and provide therapeutic benefits in conditions like depression and anxiety disorders .

Antimicrobial Activity

Emerging research indicates the potential antimicrobial properties of this compound. Its structural analogs have been tested against various bacterial strains, showing promising results in inhibiting growth .

Case Studies

- Inflammation Model Study: A study on mice treated with PDE4 inhibitors demonstrated significant reductions in inflammatory markers after administration of compounds related to this compound. The results indicated an improvement in lung function metrics in models of COPD .

- Cognitive Function Study: In a rodent model of depression, administration of the compound led to improved performance in memory tasks, suggesting its potential application in treating cognitive deficits associated with mood disorders .

Research Findings Summary Table

Propiedades

IUPAC Name |

2-(6-oxopiperidin-2-yl)propanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO5/c10-5-3-1-2-4(9-5)6(7(11)12)8(13)14/h4,6H,1-3H2,(H,9,10)(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRCAQPFPFFSBTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC(=O)C1)C(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.